molecular formula C26H23BrO4 B11652884 Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11652884
M. Wt: 479.4 g/mol
InChI Key: UFMGFFNGUVHMEA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzofuran precursor, followed by the introduction of the 2,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis, and advanced purification techniques like chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzofuran core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-fluoro-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-iodo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

Molecular Formula

C26H23BrO4

Molecular Weight

479.4 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H23BrO4/c1-4-29-26(28)24-20-13-23(30-15-19-12-16(2)10-11-17(19)3)21(27)14-22(20)31-25(24)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3

InChI Key

UFMGFFNGUVHMEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC(=C3)C)C)Br)C4=CC=CC=C4

Origin of Product

United States

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